molecular formula C19H13Cl2F3N4O3S2 B2659378 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-55-3

2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Número de catálogo: B2659378
Número CAS: 389072-55-3
Peso molecular: 537.35
Clave InChI: SCSAPPSGIKCNIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a 1,3,4-thiadiazole ring via an acetamide bridge. The thiadiazole moiety is further substituted with a thioether group connected to a 2-oxoethyl chain bearing a 2-(trifluoromethyl)phenylamino group. This architecture combines halogenated aromatic, heterocyclic, and fluorinated motifs, which are known to enhance bioactivity, metabolic stability, and target binding .

The synthesis likely involves coupling 2,4-dichlorophenoxyacetic acid with a functionalized 1,3,4-thiadiazole-2-thiol intermediate, analogous to methods described for related compounds (e.g., reaction of 5-amino-1,3,4-thiadiazole-2-thiol with activated carboxylic acids using EDC/HOBt coupling agents) .

Propiedades

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N4O3S2/c20-10-5-6-14(12(21)7-10)31-8-15(29)26-17-27-28-18(33-17)32-9-16(30)25-13-4-2-1-3-11(13)19(22,23)24/h1-7H,8-9H2,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSAPPSGIKCNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

  • Dichlorophenoxy Group : Known for its herbicidal properties.
  • Thiadiazole Moiety : Associated with various biological activities including antimicrobial and anticancer effects.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

2. Anticancer Activity

Several studies have reported the anticancer properties of thiadiazole derivatives. For example, compounds similar to the one have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). In vitro assays indicated IC50 values ranging from 10 to 50 µM, suggesting moderate potency .

3. Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory activities. The presence of the dichlorophenoxy group may enhance these effects by modulating inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives against a panel of pathogens. The results showed that compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against S. aureus, outperforming standard antibiotics like vancomycin .

Case Study 2: Anticancer Activity

In a comparative study, derivatives of thiadiazole were tested against various cancer cell lines. One derivative showed an IC50 value of 20 µM against A549 cells, indicating significant potential for further development .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialS. aureus0.125 µg/mL
AnticancerA54920 µM
Anti-inflammatoryN/AN/A

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, affecting metabolic processes in pathogens and cancer cells.
  • Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis in bacteria.

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have indicated the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AU251 (glioblastoma)23.30 ± 0.35
Compound BMCF-7 (breast cancer)5.71
Compound CA549 (lung adenocarcinoma)>1000

These findings suggest that modifications to the thiadiazole structure can significantly enhance anticancer potency.

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. A study on a related compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA):

CompoundPathogenMIC (µg/mL)Reference
Compound DMRSA0.25–2

This highlights the potential of the compound as a therapeutic agent against resistant bacterial strains.

Case Studies

  • Anticancer Study on Thiadiazole Derivatives
    • Researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy Against MRSA
    • A comprehensive evaluation of thiadiazole-containing compounds revealed potent antimicrobial activity against MRSA. The study emphasized structure-activity relationships (SAR), identifying key functional groups responsible for enhanced efficacy .

Comparación Con Compuestos Similares

2-(4-Chlorophenoxy)-N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-Thiadiazol-2-yl)Acetamide (Compound A)

  • Key Difference: The phenoxy group in Compound A is substituted with a single chlorine at the para position, whereas the target compound has ortho and para chlorines.
  • Crystallographic studies of related dichlorophenylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show that dichloro substituents induce greater dihedral angles between aromatic and heterocyclic rings (e.g., 61.8°), altering molecular planarity and intermolecular interactions like N–H⋯N hydrogen bonding .

Thiadiazole Ring Modifications

5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-Thiadiazole-2-Thiol (Compound B)

  • Key Difference: Compound B replaces the thioether-linked 2-oxoethyl chain with a benzodioxole-methylamino group.
  • Impact: The absence of the trifluoromethylphenylamino group in Compound B reduces lipophilicity (clogP ≈ 2.1 vs. ~3.5 for the target compound), affecting membrane permeability . Compound B demonstrates acetylcholinesterase inhibition (IC50 = 8.2 µM), suggesting the target compound’s thioether-oxoethyl-TrF moiety may modulate similar enzymatic targets with altered potency .

Trifluoromethylphenyl Substituents

2-Chloro-N-(4-Trifluoromethylphenyl)Acetamide (Compound C)

  • Key Difference: Compound C lacks the thiadiazole and dichlorophenoxy groups but retains the trifluoromethylphenyl motif.
  • Impact: The CF3 group enhances metabolic stability by resisting oxidative degradation, a property likely conserved in the target compound . In hypoglycemic studies, CF3-containing acetamides show improved glucose uptake (e.g., 45% reduction in blood glucose vs. 32% for non-CF3 analogs), suggesting the target compound may share this pharmacological profile .

Structural and Pharmacokinetic Comparison Table

Compound Phenoxy Substituents Thiadiazole Substituents logP<sup>a</sup> Notable Bioactivity
Target Compound 2,4-Dichloro S-CH2-C(O)-NH-(2-CF3-C6H4) ~3.5 Hypothesized enzyme inhibition
Compound A 4-Chloro S-CH2-(4-CF3-C6H4) 3.1 Antimicrobial (MIC: 12.5 µg/mL)
Compound B None NH-CH2-(Benzodioxole) 2.1 Acetylcholinesterase inhibition
Compound C None Cl (directly on acetamide) 2.8 Hypoglycemic (45% glucose reduction)

<sup>a</sup> Estimated using fragment-based methods.

Research Implications and Gaps

  • Synthetic Optimization : Evidence from compound A suggests that varying the position of CF3 (e.g., para vs. ortho) could fine-tune target selectivity .
  • Biological Screening: The target compound’s dichlorophenoxy and trifluoromethyl groups warrant evaluation against multidrug-resistant pathogens and metabolic disorders, leveraging known activities of analogs .
  • Crystallographic Analysis : Molecular packing patterns observed in dichlorophenylacetamides (e.g., R22(8) hydrogen-bonded dimers) may predict the target compound’s solid-state behavior and solubility .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing thiadiazole-containing acetamide derivatives like this compound?

A1. Synthesis typically involves coupling reactions between thiol-containing thiadiazole intermediates and chloroacetylated precursors. For example:

  • Step 1: React 5-aryl-1,3,4-thiadiazole-2-thiol derivatives with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) under reflux conditions in polar aprotic solvents like DMF or dioxane .
  • Step 2: Monitor reaction progress via TLC, followed by precipitation/recrystallization (e.g., using ethanol-DMF mixtures or pet-ether) .
  • Key Optimization: Adjust stoichiometry (e.g., 1:1.5 molar ratio of thiol to chloroacetyl chloride) and reaction time (4–6 hours) to improve yields .

Q. Q2. How are structural and purity characteristics validated for this compound?

A2. Characterization relies on:

  • Spectroscopy: 1H^{1}\text{H} NMR (e.g., δ 12.65 ppm for NH protons in DMSO-d₆) and IR (e.g., 1710 cm1^{-1} for carbonyl groups) to confirm functional groups .
  • Chromatography: HPLC or TLC with ethyl acetate/hexane eluents to verify purity (>95%) .
  • Thermal Analysis: Melting point determination (e.g., 243–245°C for analogous compounds) to assess crystallinity .

Intermediate Research Questions

Q. Q3. What in vitro assays are used to evaluate anticancer potential, and how are contradictions in cytotoxicity data resolved?

A3.

  • Assays: MTT tests against cancer cell lines (e.g., MDA-MB-231, PC3, U87) with IC₅₀ values calculated via dose-response curves .
  • Data Contradictions: Discrepancies may arise from cell line specificity (e.g., prostate vs. breast cancer) or assay conditions (e.g., serum concentration). Normalize data using positive controls (e.g., doxorubicin) and replicate experiments across multiple cell lines .

Q. Q4. How is the role of the trifluoromethyl group in bioactivity assessed?

A4.

  • Comparative Studies: Synthesize analogs lacking the -CF₃ group and compare pharmacokinetic properties (e.g., logP, metabolic stability) and target binding (e.g., kinase inhibition assays) .
  • Computational Modeling: Molecular docking to evaluate interactions with hydrophobic pockets in targets like VEGFR-2 or BRAF kinase .

Advanced Research Questions

Q. Q5. How can reaction conditions be optimized using design of experiments (DoE)?

A5.

  • DoE Workflow:
    • Define variables (e.g., temperature, solvent ratio, catalyst loading).
    • Use fractional factorial designs to identify critical parameters.
    • Apply response surface methodology (RSM) to maximize yield/purity .
  • Case Study: Flow-chemistry systems enable precise control of residence time and temperature, improving reproducibility in multi-step syntheses .

Q. Q6. What mechanistic insights exist for apoptosis induction via caspase activation?

A6.

  • Pathway Analysis: Treat cancer cells with the compound and measure caspase-3/8/9 activity via fluorometric assays. For example, derivatives with chloro-substitutions enhance caspase-3/9 activation in MCF7 cells .
  • Validation: Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm pathway specificity .

Q. Q7. How are in vitro and in vivo toxicity profiles reconciled?

A7.

  • In Vitro: Assess cytotoxicity in non-cancerous cell lines (e.g., HEK293) via MTT assays.
  • In Vivo: Conduct acute toxicity studies in rodents (e.g., Wistar albino mice) with histopathological analysis of liver/kidney tissues .
  • Discrepancies: Differences may arise due to metabolic activation in vivo. Use pharmacokinetic modeling (e.g., PBPK) to predict systemic exposure .

Q. Q8. What strategies address low solubility in biological assays?

A8.

  • Formulation: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation to enhance bioavailability .
  • Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) to the acetamide backbone while retaining target affinity .

Q. Q9. How are off-target effects minimized during kinase inhibition studies?

A9.

  • Selectivity Screening: Profile the compound against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.
  • Structural Tuning: Modify the thiadiazole-arylthio moiety to reduce affinity for non-target kinases (e.g., abl vs. src tyrosine kinases) .

Methodological Resources

  • Spectral Data: Reference IR/NMR libraries for thiadiazole-acetamide derivatives (e.g., δ 2.42 ppm for SCH₂ protons) .
  • Biological Protocols: Standardized MTT assay protocols from references .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.